N-(5-chloropyridin-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(5-chloropyridin-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Chloropyridine Moiety: The chloropyridine group can be introduced via nucleophilic substitution reactions.
Attachment of the Dimethoxyphenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Final Amidation: The carboxamide group is introduced through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring.
Substitution: The chloropyridine moiety is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine carboxamides, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern and the presence of both the chloropyridine and dimethoxyphenyl groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H18ClN3O4 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H18ClN3O4/c1-25-13-4-5-14(15(8-13)26-2)22-10-11(7-17(22)23)18(24)21-16-6-3-12(19)9-20-16/h3-6,8-9,11H,7,10H2,1-2H3,(H,20,21,24) |
InChI Key |
GBLIHTGQJNLLJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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